molecular formula C19H30N2O2 B5218236 4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide

4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No. B5218236
M. Wt: 318.5 g/mol
InChI Key: ZYLHRJIAXXNKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide, also known as BPIP, is a chemical compound that has been widely researched for its potential use in various scientific applications. BPIP is a small molecule that belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.

Mechanism of Action

4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide works by selectively blocking the activity of Nav1.7, which is involved in the transmission of pain signals in the nervous system. Nav1.7 is a voltage-gated sodium channel that is expressed primarily in sensory neurons and plays a key role in the initiation and propagation of action potentials. By blocking Nav1.7, this compound can reduce the transmission of pain signals in the nervous system and provide pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce pain sensitivity in animal models. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain medication.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is that it is a small molecule that can be easily synthesized and modified to improve its properties. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the function of Nav1.7 and other ion channels in the nervous system. However, one limitation of using this compound is that it may not be effective in all types of pain, as Nav1.7 is only one of many channels involved in pain transmission.

Future Directions

There are several future directions for research on 4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide, including the development of more potent and selective analogs that can be used as pain medications. Other potential applications for this compound include the treatment of other conditions that involve ion channels in the nervous system, such as epilepsy and migraine. Further studies are also needed to better understand the mechanism of action of this compound and its effects on other ion channels and neurotransmitter systems in the brain.

Synthesis Methods

4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with 1-isopropyl-4-piperidone in the presence of a base such as triethylamine. The resulting intermediate can be further reacted with an amine such as ammonia or methylamine to yield the final product, this compound. Other methods for synthesizing this compound have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

4-butoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been studied for its potential use in various scientific applications, including as a tool for studying the function of certain ion channels in the brain. This compound has been shown to selectively block the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system. This makes this compound a potential candidate for the development of new pain medications that target this channel.

properties

IUPAC Name

4-butoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-5-14-23-18-8-6-16(7-9-18)19(22)20-17-10-12-21(13-11-17)15(2)3/h6-9,15,17H,4-5,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLHRJIAXXNKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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